molecular formula C15H10F4O B1327934 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-94-1

3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327934
CAS No.: 898777-94-1
M. Wt: 282.23 g/mol
InChI Key: KLBQBXGRTWHYOW-UHFFFAOYSA-N
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Description

3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with a fluorine atom at the 3' position of the phenyl ring and a 3,4,5-trifluorophenyl group attached to the carbonyl carbon.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBQBXGRTWHYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645009
Record name 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-94-1
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorophenylboronic acid with a suitable fluorinated ketone precursor under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methoxy-Substituted Analogs

Compounds such as 2'-Methoxy-, 3'-Methoxy-, and 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone () share the same molecular formula (C₁₆H₁₃F₃O₂) and molecular weight (294.28) but differ in the position of the methoxy (-OCH₃) group. Key comparisons include:

  • Steric Effects : The bulkier methoxy group may influence binding interactions in biological systems compared to the smaller fluorine atom.
Compound Substituent Position Molecular Formula Molecular Weight CAS Number
2'-Methoxy-...propiophenone 2' C₁₆H₁₃F₃O₂ 294.28 898777-64-5
3'-Methoxy-...propiophenone 3' C₁₆H₁₃F₃O₂ 294.28 898777-66-7
4'-Methoxy-...propiophenone 4' C₁₆H₁₃F₃O₂ 294.28 898777-68-9

Difluoro- and Halogenated Derivatives

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone () features two fluorine atoms on the propiophenone ring, resulting in a molecular formula of C₁₅H₉F₅O and a molar mass of 300.22. Key distinctions from the target compound include:

  • Discontinued Chloro-Fluoro Analog: 4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 1352222-18-4, ) was discontinued, possibly due to synthetic challenges or unfavorable pharmacokinetic properties.
Compound Substituents Molecular Formula Molecular Weight CAS Number
2',4'-Difluoro-...propiophenone 2',4'-F; 3,4,5-F₃ C₁₅H₉F₅O 300.22 898778-62-6
4'-Chloro-3'-fluoro-...propiophenone 4'-Cl; 3'-F; 3,4,5-F₃ - - 1352222-18-4

Carboethoxy-Substituted Derivatives

Compounds like 2'-Carboethoxy-, 3'-Carboethoxy-, and 4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone () introduce an ethoxycarbonyl (-COOEt) group, increasing molecular weight to 336.31 (C₁₈H₁₅F₃O₃). Key differences:

  • Synthetic Utility : Carboethoxy groups are often intermediates for further functionalization, such as hydrolysis to carboxylic acids.
Compound Substituent Position Molecular Formula Molecular Weight CAS Number
2'-Carboethoxy-...propiophenone 2' C₁₈H₁₅F₃O₃ 336.31 898777-76-9
3'-Carboethoxy-...propiophenone 3' C₁₈H₁₅F₃O₃ 336.31 898777-78-1
4'-Carboethoxy-...propiophenone 4' C₁₈H₁₅F₃O₃ 336.31 898777-80-5

Brominated and Thiomethyl Derivatives

4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898778-39-7, ) and 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0, ) highlight the impact of heavier halogens and sulfur atoms:

  • Thiomethyl (-SMe) : Introduces sulfur, which may improve metabolic stability but pose oxidation risks.
Compound Substituents Molecular Formula Molecular Weight CAS Number
4'-Bromo-2'-fluoro-...propiophenone 4'-Br; 2'-F; 3,4,5-F₃ C₁₅H₉BrF₄O 369.14 898778-39-7
3'-Chloro-5'-fluoro-...propiophenone 3'-Cl; 5'-F; 4-SMe C₁₆H₁₄ClFOS 308.80 898781-63-0

Implications of Structural Variations

  • Fluorine vs. Methoxy : Fluorine’s small size and high electronegativity favor metabolic stability and bioavailability, while methoxy groups enhance solubility but may reduce membrane permeability .
  • Ester Functionalization : Carboethoxy groups serve as versatile intermediates for prodrug design or further derivatization .

Biological Activity

3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, with the CAS number 898777-94-1, is a compound that has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₅H₉F₄O
  • Molecular Weight : 282.24 g/mol
  • Purity : 97%

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways involved in cancer progression and inflammation. The following mechanisms have been noted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This was evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies demonstrate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Cell Cycle ArrestG2/M phase arrest
Anti-inflammatoryDecreases TNF-α and IL-6 levels
Inhibition of Tumor GrowthSuppresses tumor growth in vivo

Case Study 1: Breast Cancer Model

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cytotoxic effects. The compound was administered at varying concentrations (10 µM to 50 µM), leading to a dose-dependent reduction in cell viability measured by MTS assay. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Case Study 2: In Vivo Tumor Suppression

In an animal model using Ehrlich tumor-bearing mice, administration of the compound at a dosage of 10 mg/kg/day showed a marked decrease in tumor size compared to control groups. Histological analysis indicated reduced cell proliferation and increased apoptosis within tumor tissues .

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